molecular formula C21H20N4O4 B4379091 N'-[1-(3-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE

N'-[1-(3-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE

Cat. No.: B4379091
M. Wt: 392.4 g/mol
InChI Key: JQNVLMZMYJNMMD-UHFFFAOYSA-N
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Description

N’-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-methyl-1H-indole-3-carbohydrazide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-methyl-1H-indole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of an appropriate precursor in the presence of a catalyst such as azobisisobutyronitrile (AIBN) and hypophosphorous acid (H₃PO₂) under reflux conditions in 1-propanol . This method yields the desired indole derivative with moderate efficiency.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-methyl-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-methyl-1H-indole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-methyl-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to multiple receptors, influencing various biological processes . This binding can modulate enzyme activity, receptor signaling, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-methyl-1H-indole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other indole derivatives.

Properties

IUPAC Name

N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-methylindole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-24-12-16(15-8-3-4-9-18(15)24)20(27)23-22-17-11-19(26)25(21(17)28)13-6-5-7-14(10-13)29-2/h3-10,12,17,22H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNVLMZMYJNMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NNC3CC(=O)N(C3=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-(3-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE
Reactant of Route 2
N'-[1-(3-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE
Reactant of Route 3
N'-[1-(3-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE
Reactant of Route 4
N'-[1-(3-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE
Reactant of Route 5
N'-[1-(3-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE
Reactant of Route 6
N'-[1-(3-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE

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